molecular formula C26H27N3O2 B278432 4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B278432
M. Wt: 413.5 g/mol
InChI Key: XQJHEMAMJQGUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MP-10 and is a selective agonist of the μ-opioid receptor.

Mechanism of Action

The μ-opioid receptor is a G protein-coupled receptor that is activated by endogenous opioid peptides such as endorphins and enkephalins. MP-10 binds to the μ-opioid receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of pain and reward pathways in the brain. The activation of the μ-opioid receptor by MP-10 also leads to the release of dopamine, which is involved in the reward pathway and the development of addiction.
Biochemical and Physiological Effects
The biochemical and physiological effects of MP-10 are complex and depend on the dose and route of administration. The compound has been shown to produce analgesic effects in animal models of pain, and its potential as a pain management drug is being investigated. MP-10 has also been found to produce rewarding effects and has the potential to be used as a drug of abuse. The compound has been shown to produce respiratory depression at high doses, which is a potential side effect of opioid drugs.

Advantages and Limitations for Lab Experiments

The advantages of using MP-10 in lab experiments include its potency and selectivity for the μ-opioid receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. The limitations of using MP-10 in lab experiments include its potential for abuse and the potential side effects of opioid drugs, such as respiratory depression.

Future Directions

There are several future directions for the research of MP-10, including the investigation of its potential as a pain management drug, the development of novel compounds that target the μ-opioid receptor with fewer side effects, and the investigation of the role of the μ-opioid receptor in addiction and depression. The use of MP-10 in combination with other drugs for the treatment of pain and addiction is also an area of future research.

Synthesis Methods

The synthesis of MP-10 involves several steps, including the reaction of 4-bromo-2-methylbenzoic acid with 4-(4-aminophenyl)piperazine, followed by the reaction of the resulting product with 4-bromo-N-(4-fluorophenyl)benzamide. The final product is obtained by reacting the intermediate product with 4-methylbenzoyl chloride. The synthesis method of MP-10 is complex and requires expertise in organic chemistry.

Scientific Research Applications

MP-10 has potential applications in various areas of scientific research, including pain management, drug addiction, and depression. The compound has been found to be a potent and selective agonist of the μ-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. MP-10 has been shown to produce analgesic effects in animal models of pain, and its potential as a pain management drug is being investigated.

properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

4-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C26H27N3O2/c1-19-7-9-21(10-8-19)25(30)27-22-11-13-23(14-12-22)28-15-17-29(18-16-28)26(31)24-6-4-3-5-20(24)2/h3-14H,15-18H2,1-2H3,(H,27,30)

InChI Key

XQJHEMAMJQGUHI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C

Origin of Product

United States

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